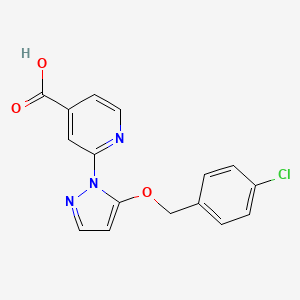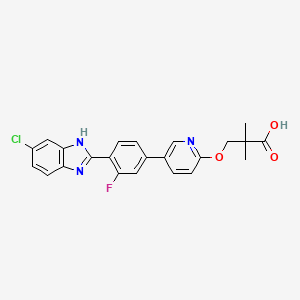
Benzamide derivative 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide derivative 6 is a compound belonging to the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods: Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzamide derivative 6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
Benzamide derivative 6 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of benzamide derivative 6 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cholinesterase, by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters like acetylcholine in the brain, which is beneficial in the treatment of conditions like Alzheimer’s disease . Additionally, this compound can interact with viral components, inhibiting processes like RNA encapsidation .
Comparison with Similar Compounds
- Ethenzamide
- Salicylamide
- Amisulpride
- Sulpiride
- Cinitapride
Comparison: Benzamide derivative 6 is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. For example, while amisulpride and sulpiride are primarily used as antipsychotic agents, this compound has shown potential in anticancer and enzyme inhibition applications . This versatility makes it a valuable compound in various fields of scientific research and drug development.
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C26H27N3O4S/c30-26(27-23-7-11-25(12-8-23)34(31,32)29-15-17-33-18-16-29)21-5-9-24(10-6-21)28-14-13-20-3-1-2-4-22(20)19-28/h1-12H,13-19H2,(H,27,30) |
InChI Key |
AXIVYOPFBOAPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-[6-(cyclohexylamino)pyrazin-2-yl]-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832998.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
![5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10833004.png)
![N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B10833010.png)

![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10833012.png)
![3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10833015.png)

![4-[4-fluoro-3-(2-pyridin-4-ylethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833021.png)
![2-[5-[(4-Fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10833025.png)
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)

![N-cyano-3-[[5-fluoro-1-(2-methylpropyl)indazol-3-yl]amino]pyridine-4-carboxamide](/img/structure/B10833047.png)
